An In-depth Technical Guide to 1-Allyl-1H-indole-3-carbaldehyde: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 1-Allyl-1H-indole-3-carbaldehyde: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-Allyl-1H-indole-3-carbaldehyde, a derivative of the versatile indole-3-carboxaldehyde scaffold. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its physicochemical characteristics, spectral data, and a robust synthetic protocol.
Core Chemical Properties
1-Allyl-1H-indole-3-carbaldehyde is a solid, N-substituted indole derivative. The introduction of an allyl group at the 1-position of the indole ring modifies the electronic and steric properties of the parent molecule, potentially influencing its biological activity.
Physicochemical Data
The fundamental physicochemical properties of 1-Allyl-1H-indole-3-carbaldehyde are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| CAS Number | 111480-86-5 | [1] |
| Melting Point | 73-74 °C | [1] |
| Appearance | Not explicitly stated, but parent compound is a tan powder. | [2] |
Solubility Profile
| Solvent | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Water | Sparingly Soluble |
Spectral Data for Structural Elucidation
Detailed spectral data is crucial for the unambiguous identification and characterization of 1-Allyl-1H-indole-3-carbaldehyde. The following tables summarize the key spectral features obtained from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.02 | s | - | 1H, -CHO |
| 8.32 | d | 6.3 | 1H, Ar-H |
| 7.74 | s | - | 1H, Ar-H |
| 7.39 – 7.32 | m | - | 3H, Ar-H |
| 6.07 – 5.99 | m | - | 1H, -CH=CH₂ |
| 5.36 – 5.31 | m | - | 1H, -CH=CH₂ (trans) |
| 5.23 – 5.17 | m | - | 1H, -CH=CH₂ (cis) |
| 4.80 | d | 5.6 | 2H, N-CH₂- |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 184.58 | C=O (aldehyde) |
| 138.28 | Aromatic C |
| 137.32 | Aromatic C |
| 131.75 | -CH=CH₂ |
| 125.46 | Aromatic C |
| 124.06 | Aromatic C |
| 123.01 | Aromatic C |
| 122.16 | Aromatic C |
| 119.07 | -CH=CH₂ |
| 118.42 | Aromatic C |
| 110.28 | Aromatic C |
| 49.54 | N-CH₂- |
Mass Spectrometry Data
| Technique | Ion | m/z |
| ESI-MS | [M+H]⁺ | 186 |
Experimental Protocols
Synthesis of 1-Allyl-1H-indole-3-carbaldehyde
The following protocol describes a general method for the N-allylation of indole-3-carboxaldehyde, which can be adapted to synthesize the title compound. This procedure is based on established methods for the N-alkylation of indoles.
Materials:
-
Indole-3-carboxaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Allyl-1H-indole-3-carbaldehyde.
Logical Workflow for Synthesis
The synthesis of 1-Allyl-1H-indole-3-carbaldehyde is a straightforward N-alkylation reaction. The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for 1-Allyl-1H-indole-3-carbaldehyde.
Biological and Pharmacological Context
Indole-3-carboxaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7][8][9][10] The parent compound, indole-3-carboxaldehyde, has been shown to alleviate LPS-induced intestinal inflammation by inhibiting ROS production and NLRP3 inflammasome activation.[7][11] While specific biological studies on 1-Allyl-1H-indole-3-carbaldehyde are limited in the current literature, its structural similarity to other biologically active indole derivatives suggests it may be a promising candidate for further investigation in various therapeutic areas. The introduction of the allyl group may modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced or novel biological activities. This compound, therefore, represents a valuable scaffold for the development of new therapeutic agents.
References
- 1. 1-Allyl-1H-indole-3-carbaldehyde | 111480-86-5 [sigmaaldrich.com]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. new.zodml.org [new.zodml.org]
- 10. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
